3-(Methylsulfamoyl)benzamide
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Overview
Description
3-(Methylsulfamoyl)benzamide is an organic compound with the molecular formula C8H10N2O3S. It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry, industrial processes, and biological research. This compound is characterized by the presence of a benzamide core substituted with a methylsulfamoyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfamoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of chlorosulfonylbenzoic acid as a starting material, followed by carbodiimide coupling with various amines . This method allows for the large-scale production of the compound with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfamoyl)benzamide undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Major Products:
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
3-(Methylsulfamoyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, such as h-NTPDases, by binding to their active sites and preventing their normal function . This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
3-(Benzylsulfonamido)benzamides: These compounds are potent and selective inhibitors of SIRT2, a deacetylase enzyme.
2,3-Dimethoxybenzamides: Known for their antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamides: Used in various chemical and biological applications.
Uniqueness: 3-(Methylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylsulfamoyl group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and industrial applications.
Properties
Molecular Formula |
C8H10N2O3S |
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Molecular Weight |
214.24 g/mol |
IUPAC Name |
3-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C8H10N2O3S/c1-10-14(12,13)7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11) |
InChI Key |
XIROSFBRFBFMHC-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
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